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molecular formula C10H10Br2O2 B1518423 Methyl 5-bromo-2-(1-bromoethyl)benzoate

Methyl 5-bromo-2-(1-bromoethyl)benzoate

Cat. No. B1518423
M. Wt: 321.99 g/mol
InChI Key: OSUJBODNMRQDPZ-UHFFFAOYSA-N
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Patent
US09156824B2

Procedure details

Add N-bromosuccinimide (1090 g, 6.12 mol) and 2,2′-azo-bis-isobutyronitrile (11.4 g, 0.069 mol) to a 20° C. solution of methyl 5-bromo-2-ethylbenzoate (1296 g, 5.33 mol) in carbon tetrachloride (7 L). Heat to reflux for 4 hours, cool to 20-30° C. and wash with water (10 L), extract the aqueous phase with dichloromethane (5 L), combine the organic layers, and wash with water (10 L), Na2SO3 (5 L) and saturated aqueous sodium chloride. Dry with sodium sulfate, filter, and evaporate under reduced pressure to give the title compound as a pale yellow solid (1791 g, 104% crude). ES/MS m/z: 241 (M−HBr).
Quantity
1090 g
Type
reactant
Reaction Step One
Quantity
1296 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
catalyst
Reaction Step One
Yield
104%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Br:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:20][CH3:21])=[C:14]([CH:19]=1)[C:15]([O:17][CH3:18])=[O:16]>C(Cl)(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:9][C:10]1[CH:11]=[CH:12][C:13]([CH:20]([Br:1])[CH3:21])=[C:14]([CH:19]=1)[C:15]([O:17][CH3:18])=[O:16]

Inputs

Step One
Name
Quantity
1090 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1296 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)CC
Name
Quantity
7 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
11.4 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
WASH
Type
WASH
Details
wash with water (10 L)
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with dichloromethane (5 L)
WASH
Type
WASH
Details
wash with water (10 L), Na2SO3 (5 L) and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)C(C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1791 g
YIELD: PERCENTYIELD 104%
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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